molecular formula C15H14BrN3O4 B10988993 N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine

N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine

Cat. No.: B10988993
M. Wt: 380.19 g/mol
InChI Key: QYTCIGAHAYPJBT-UHFFFAOYSA-N
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Description

N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine: is a complex organic compound that features a pyridazinone core substituted with a bromophenyl group and an acetylated beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Acetylation: The acetylation of the pyridazinone core is carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling with Beta-Alanine: The final step involves coupling the acetylated pyridazinone with beta-alanine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the beta-alanine moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the pyridazinone core can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structure.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Potential applications in the development of new materials and catalysts.

Mechanism of Action

The exact mechanism of action of N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, leading to modulation of biological pathways. The bromophenyl group may enhance binding affinity to certain targets, while the pyridazinone core could be involved in the inhibition of enzymatic activity.

Comparison with Similar Compounds

Comparison:

  • The presence of different substituents (bromine, chlorine, fluorine, methyl) on the phenyl ring can significantly affect the compound’s reactivity, binding affinity, and overall biological activity.
  • The bromine substituent in N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine may confer unique properties such as increased lipophilicity and enhanced interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C15H14BrN3O4

Molecular Weight

380.19 g/mol

IUPAC Name

3-[[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C15H14BrN3O4/c16-11-3-1-10(2-4-11)12-5-6-14(21)19(18-12)9-13(20)17-8-7-15(22)23/h1-6H,7-9H2,(H,17,20)(H,22,23)

InChI Key

QYTCIGAHAYPJBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O)Br

Origin of Product

United States

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